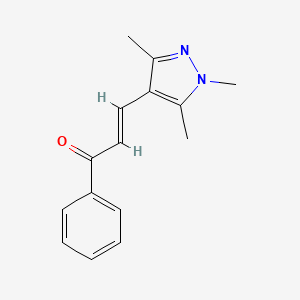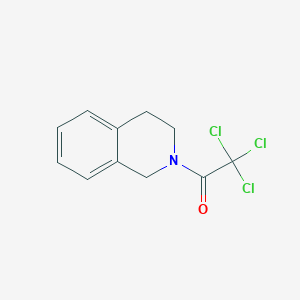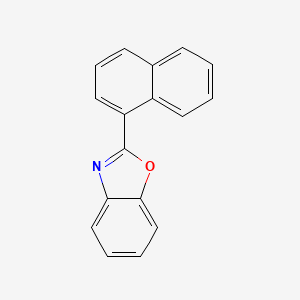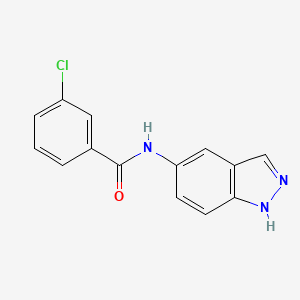![molecular formula C23H16ClFO4 B5405050 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5405050.png)
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate, also known as EF24, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate exerts its effects through multiple mechanisms, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress. NF-κB is a transcription factor that plays a key role in inflammation and cancer, and this compound has been shown to inhibit its activity. This compound has also been found to induce apoptosis in cancer cells through the activation of caspases. Finally, this compound has been shown to modulate oxidative stress through the upregulation of antioxidant enzymes such as heme oxygenase-1.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to reduce oxidative stress and improve mitochondrial function. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate is its ability to inhibit NF-κB signaling, which makes it a promising therapeutic agent for inflammatory and autoimmune diseases. Additionally, this compound has been shown to have low toxicity in animal models, which is an important consideration for potential clinical use. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to investigate its potential for the treatment of neurodegenerative diseases. Finally, this compound could be investigated for its potential to enhance the efficacy of existing cancer treatments.
Synthesis Methods
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate can be synthesized through a multi-step process involving the reaction of 4-chloro-2-hydroxybenzoic acid with 4-fluorobenzaldehyde and subsequent esterification with 2-methoxybenzoyl chloride. The final product is obtained through a Wittig reaction between the intermediate and trimethyl phosphonoacetate.
Scientific Research Applications
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate has been studied for its potential anti-cancer, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, this compound has been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-28-21-5-3-2-4-18(21)23(27)29-22-13-9-16(24)14-19(22)20(26)12-8-15-6-10-17(25)11-7-15/h2-14H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXAMTOQFVCYSU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)


![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)

![4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5405027.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5405031.png)

![2-[({1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5405042.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5405048.png)

